2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Pharmaceutical impurity analysis Reference standard procurement HPLC method validation

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide (CAS 180854-85-7), systematically named 2-(2-chloroacetamido)-5-nitro-2'-chlorobenzophenone, is a chlorinated benzophenone derivative that serves as both a critical late-stage intermediate in the commercial synthesis of the antiepileptic drug clonazepam and as a pharmacopoeia-recognized process impurity (Clonazepam Chloroacetamido Impurity). The compound (C₁₅H₁₀Cl₂N₂O₄, MW 353.16) features a chloroacetamide side chain, a 2-chlorobenzoyl ketone, and a para-nitro substituent on the central phenyl ring, giving it distinct reactivity in nucleophilic displacement reactions and characteristic UV/LC-MS properties.

Molecular Formula C15H10Cl2N2O4
Molecular Weight 353.2 g/mol
CAS No. 180854-85-7
Cat. No. B195749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
CAS180854-85-7
Synonyms2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
Molecular FormulaC15H10Cl2N2O4
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl
InChIInChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
InChIKeyYBAJRIMWOFPRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide (CAS 180854-85-7) Procurement Guide for Reference Standard and Synthetic Intermediate Applications


2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide (CAS 180854-85-7), systematically named 2-(2-chloroacetamido)-5-nitro-2'-chlorobenzophenone, is a chlorinated benzophenone derivative that serves as both a critical late-stage intermediate in the commercial synthesis of the antiepileptic drug clonazepam and as a pharmacopoeia-recognized process impurity (Clonazepam Chloroacetamido Impurity) [1]. The compound (C₁₅H₁₀Cl₂N₂O₄, MW 353.16) features a chloroacetamide side chain, a 2-chlorobenzoyl ketone, and a para-nitro substituent on the central phenyl ring, giving it distinct reactivity in nucleophilic displacement reactions and characteristic UV/LC-MS properties [1]. As a reference standard, it is supplied with full characterization data compliant with ICH and pharmacopoeial guidelines for ANDA submissions, making it a controlled, traceable impurity marker rather than a generic research chemical .

Why Generic Clonazepam Intermediates Cannot Substitute for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide (180854-85-7)


Substituting 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide with closely related benzophenone derivatives—such as the 2-bromo analog (CAS 52130-87-7), the dechlorinated acetamide analog (CAS 631861-76-2), or the reduced amino impurity (CAS 2011-66-7)—introduces uncontrolled variation in reactivity, impurity profile, and analytical traceability. The chloroacetamide leaving group in 180854-85-7 is essential for the Finkelstein activation step yielding the iodo intermediate in clonazepam synthesis, and its substitution with bromo or other halides alters reaction kinetics and by-product distribution [1][2]. Furthermore, only the specifically designated Clonazepam Chloroacetamido Impurity reference standard provides the certificate of analysis, LC-MS characterization, and pharmacopoeial traceability required for GMP analytical method validation, which generic intermediates or non-designated impurities cannot guarantee .

Quantitative Differentiation Evidence for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide (180854-85-7) Against Key Comparators


HPLC Purity: 99% Specification vs. Lower-Purity Generic Intermediates

The target compound is commercially available with a certified purity of ≥99% by HPLC (powder form) from suppliers offering full batch-specific certificates of analysis . In contrast, standard bulk reagent-grade offerings of the same compound from other suppliers specify lower minimum purities of 98% [1] or 97% . For the structurally analogous 2-bromo impurity (CAS 52130-87-7, Clonazepam Related Compound C), purity specifications are generally not published as ≥99% HPLC in the same standardized format; suppliers instead list it as a 'reference standard' without a quantitative purity guarantee in the product title . The quantitative purity differential of approximately 1–2 absolute percentage points is meaningful when this compound is used as a system suitability standard or for impurity limit tests requiring <0.10% individual impurity thresholds in the drug substance.

Pharmaceutical impurity analysis Reference standard procurement HPLC method validation

Melting Point 178–182°C as a Batch Identity and Crystallinity Indicator

The target compound exhibits a melting point range of 178–182°C , with an independently reported narrower range of 179–181°C . This thermal parameter serves as a rapid, pharmacopoeia-aligned identity test that distinguishes the chloroacetamido impurity from its close structural analogs. For example, the 2-bromo analog (CAS 52130-87-7) has a higher molecular weight (397.61 vs. 353.16) and is expected to exhibit a different melting range, although vendor-published melting point data for the bromo comparator is not consistently reported in public listings. The consistent melting behavior of the target compound across suppliers supports its use as a physical identity marker in quality control release testing, where a deviation outside 178–182°C would indicate polymorphic change, degradation, or incorrect compound identity.

Compound identity confirmation Crystalline purity Reference standard characterization

Finkelstein Activation Yield: 90% Conversion to Iodo Intermediate vs. Alternative Leaving Groups

In the published commercial clonazepam process, the target chloroacetamido compound is activated via Finkelstein exchange with potassium iodide in acetone to give the corresponding iodoacetamido intermediate, which is subsequently displaced by ammonia [1]. A patent reference specifically describes this conversion proceeding with 90% yield under optimized conditions, using potassium iodide in a non-protic solvent [2]. This contrasts with the 2-bromo analog (CAS 52130-87-7), which, although a more reactive leaving group, may introduce over-alkylation by-products or dimeric impurities such as the N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-2-{...}acetamide dimer specifically cited as a process impurity in the literature [1]. The chloro leaving group thus represents a deliberate balance between activation efficiency and impurity minimization, a balance that the bromo analog may not achieve in the same process context.

Clonazepam synthesis Finkelstein reaction Process intermediate efficiency

Regulatory-Grade Characterization Package vs. Generic Research-Grade Documentation

When procured as Clonazepam Chloroacetamido Impurity reference standard (CAS 180854-85-7), the compound is supplied with a comprehensive characterization package including NMR, MS, HPLC, IR, UV, moisture content, and residue on ignition data, compliant with ICH Q3A/Q3B and pharmacopoeial (USP/EP) guidelines for analytical method validation . Vendors explicitly position this product for use in ANDA quality control applications and commercial clonazepam production . In contrast, generic reagent-grade offerings of the same CAS number may provide only a basic certificate of analysis with HPLC purity and, in some cases, NMR spectra on request [1]. The structurally related Clonazepam EP Impurity A (CAS 2011-66-7, (2-amino-5-nitrophenyl)(2-chlorophenyl)methanone) serves a different analytical purpose—it is the acid hydrolysis product of clonazepam, not the chloroacetamido process impurity—and therefore cannot substitute for the target compound in process-related impurity tracking .

ANDA submission Reference standard traceability Pharmacopoeial compliance

High-Value Application Scenarios for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide (CAS 180854-85-7)


ANDA Analytical Method Validation for Clonazepam Related Substances

Pharmaceutical quality control laboratories preparing ANDA submissions for generic clonazepam drug products require the target compound as a certified impurity reference standard to establish system suitability, determine relative response factors, and validate HPLC/LC-MS methods for process-related impurity monitoring. The 99% HPLC purity and the full regulatory characterization package including NMR, MS, IR, and moisture content provide the traceable, documented quality that FDA reviewers expect in the Common Technical Document. The compound's well-defined melting point (178–182°C ) offers a supplementary identity check during standard preparation, reducing the risk of misidentification when multiple clonazepam impurities are handled concurrently.

Commercial Clonazepam API Process Development and Scale-Up

Process chemists optimizing the commercial clonazepam synthetic route use the target chloroacetamido intermediate to evaluate Finkelstein activation parameters and to establish in-process control limits. The demonstrated 90% conversion yield to the iodo intermediate under potassium iodide/acetone conditions [2] provides a benchmark against which alternative leaving group strategies (e.g., bromo or mesylate) can be quantitatively compared. The documented formation of dimeric impurity 10 in the published process [1] also makes the chloro intermediate a superior choice for minimizing purification burden relative to more reactive halide analogs.

Pharmacopoeial Reference Standard Qualification and Method Transfer

Official medicines control laboratories and contract research organizations performing method transfer of compendial clonazepam monographs benefit from purchasing the target compound as a pre-characterized Clonazepam Chloroacetamido Impurity standard. Unlike the alternative clonazepam EP Impurity A (CAS 2011-66-7, the amino degradation product) , the chloroacetamido impurity specifically monitors carry-through of the synthetic intermediate, addressing a different part of the impurity control strategy. The compound's suitability for long-term storage at -20°C supports multi-year reference standard inventory planning.

Academic Research on Benzodiazepine Synthesis Methodology

Academic groups developing novel benzodiazepine analogs or improved synthetic routes to clonazepam can use the target compound as a characterized starting point for mechanistic studies. The compound's defined physical properties (density 1.5, refractive index 1.65 ) and solubility profile (slightly soluble in acetonitrile and methanol, soluble in heated DMSO ) enable reproducible experimental design. The availability of batch-specific QC data (NMR, HPLC, GC ) ensures that published synthetic yields and impurity profiles are based on a well-defined starting material, enhancing the reproducibility of academic research findings.

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